molecular formula C7H10N2O B1428066 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one CAS No. 1250912-51-6

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Cat. No. B1428066
M. Wt: 138.17 g/mol
InChI Key: BDBSPVDTFBEZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-methyl-1H-pyrazol-4-yl)propan-2-one” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and four hydrogen atoms . The pyrazole ring is known for its broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one and its derivatives have been synthesized and characterized for their potential use in antimicrobial activities. For instance, compounds synthesized by the reaction of chalcone derivatives with hydrazine hydrate exhibited significant to moderate antimicrobial activity (Sid et al., 2013). Additionally, other derivatives have been synthesized and showed good antimicrobial properties against tested microorganisms (Abdel-Wahab et al., 2017).

Coordination Compounds and Ligands

This compound has been used to synthesize pyrazole-based polydentate ligands, which are crucial in forming coordination compounds with metals like nickel(II), zinc(II), and palladium(II). These compounds have been structurally characterized and have applications in inorganic chemistry and coordination chemistry (Zhang et al., 2008).

Crystallography and Structural Studies

Compounds containing 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one have been studied extensively in crystallography to understand their structural properties. For example, studies on hydrogen-bonded chains and rings in related compounds have provided insights into their crystalline structures and potential applications in material science (Portilla et al., 2007).

Catalytic Activities

Dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands involving 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one have been synthesized and characterized. These complexes have been investigated for their catalytic activities, particularly in the oxidation of certain compounds, highlighting their potential use in catalysis and enzymatic mimicry (Zhang et al., 2007).

Anticancer and Antimicrobial Properties

Novel compounds incorporating 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies are crucial in the development of new therapeutic agents (Katariya et al., 2021).

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)3-7-4-8-9(2)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBSPVDTFBEZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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